rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol

Asymmetric Synthesis Chiral Resolution Stereochemistry

rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol is a stereochemically defined chiral piperidine with a rigid 2,6-trans-dimethyl configuration and a 4-hydroxyl group (XLogP3-AA = 0.5). This racemic mixture is the preferred building block for asymmetric catalysis and medicinal chemistry, as its defined stereochemistry minimizes diastereomeric contamination in downstream derivatives. Generic substitution with other 2,6-dimethylpiperidin-4-ol stereoisomers (e.g., 2,2-dimethyl-4-piperidinol) is not recommended without quantitative validation, as the 2,6-trans geometry is essential for chiral recognition and CCR5 antagonist scaffold activity.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 73753-74-9
Cat. No. B6235568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol
CAS73753-74-9
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1CC(CC(N1)C)O
InChIInChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3/t5-,6+,7?
InChIKeyIEMVEYRBXJCBBQ-MEKDEQNOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol (CAS 73753-74-9) – Procurement Baseline


rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol is a chiral piperidine derivative characterized by a 2,6-trans-2,6-dimethyl substitution and a 4-hydroxyl group, rendering it a stereochemically defined building block for asymmetric synthesis and medicinal chemistry . The compound is supplied as a racemic mixture of the (2R,4r,6S) stereoisomer, with a typical purity of 95–98% and a molecular weight of 129.20 g/mol [1][2].

Why rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol Cannot Be Replaced by Generic Piperidine Analogs


Generic substitution of rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol with other 2,6-dimethylpiperidin-4-ol stereoisomers or regioisomers (e.g., 2,2-dimethyl-4-piperidinol) is inadvisable without quantitative validation. The stereochemical configuration at positions 2 and 6 dictates both the compound's chiral recognition properties in asymmetric catalysis [1] and its biological activity profile as a potential CCR5 antagonist [2]. A change in stereochemistry or substitution pattern alters the compound's three-dimensional pharmacophore and synthetic utility, necessitating a rigorous, data-driven selection process. The following quantitative evidence guide provides the necessary comparator data to inform procurement decisions.

Quantitative Evidence for Differentiating rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol


Stereochemical Purity and Defined Chiral Configuration as a Procurement Advantage

rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol is supplied as a racemic mixture with a defined 2,6-trans configuration, a critical feature for chiral auxiliary applications . In contrast, generic 2,6-dimethylpiperidin-4-ol (CAS 4733-70-4) is often supplied as an unspecified mixture of diastereomers, introducing stereochemical ambiguity [1].

Asymmetric Synthesis Chiral Resolution Stereochemistry

CCR5 Antagonist Activity of Structurally Related Piperidines – Class-Level Inference for HIV Entry Inhibition

While no direct IC50 data exists for the specific target compound, structurally related 2,6-dimethylpiperidin-4-ol derivatives have demonstrated CCR5 antagonist activity [1][2]. For example, a symmetrical 2,6-dimethyl isonicotinamide CCR5 antagonist showed an IC50 of 374 nM in a PI3Kδ-mediated AKT phosphorylation assay [2].

HIV CCR5 Antagonist Antiviral Research

Solubility and Lipophilicity Profile Compared to 2,2-Dimethyl-4-piperidinol

The 2,6-trans substitution pattern of rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol yields a distinct lipophilicity profile compared to its 2,2-dimethyl regioisomer. The target compound exhibits a computed XLogP3-AA of 0.5 [1], while 2,2-dimethyl-4-piperidinol (CAS 937681-12-4) has a significantly higher computed LogP (~0.936–1.0) and a melting point of 78°C .

Physicochemical Properties Solubility Lipophilicity

Procurement Purity and Pricing Benchmarking Against Key Analogs

rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol is commercially available with a purity of 95–98% . Pricing data from a reputable vendor indicates a cost of $78.00 for 50 mg (95% purity) . In comparison, the generic diastereomeric mixture of 2,6-dimethylpiperidin-4-ol (CAS 4733-70-4) is often listed at 95% purity, but its stereochemical ambiguity may not justify the cost for chiral applications [1].

Procurement Purity Pricing

Research and Industrial Application Scenarios for rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol


Asymmetric Synthesis and Chiral Auxiliary Development

Given its defined 2,6-trans stereochemistry , this compound serves as a reliable starting material for the preparation of chiral auxiliaries and ligands used in asymmetric catalysis [1]. The stereochemical purity reduces the risk of diastereomeric contamination in downstream products.

Medicinal Chemistry Exploration of CCR5 Antagonists

Based on class-level evidence of CCR5 antagonism in structurally related piperidines [2], this compound may be a suitable scaffold for the development of novel HIV entry inhibitors or immunomodulatory agents. Its lower lipophilicity (XLogP3-AA = 0.5) compared to 2,2-dimethyl-4-piperidinol suggests potentially favorable ADME properties [3].

Physicochemical Property-Driven Library Design

The compound's distinct solubility and lipophilicity profile (XLogP3-AA = 0.5) [3], coupled with its defined stereochemistry, makes it a valuable addition to focused libraries designed to explore stereochemical and lipophilic space in hit-to-lead campaigns.

Technical Documentation Hub

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